N-[4-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.15829154 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HDAC Inhibition for Cancer Therapy
A novel class of N-acylhydrazone derivatives, designed from trichostatin A, demonstrated potent inhibition of histone deacetylase (HDAC) 6/8. These compounds, including specific derivatives, have shown significant effects on cell migration and apoptosis, suggesting HDAC6/8 as potential targets for future molecular therapies in cancer treatment (D. A. Rodrigues et al., 2016).
Kinetics and Mechanism of Cyclisation
The study of the base-catalysed cyclisation of 2-(substituted benzoylamino)benzamides to give quinazolin-4-one derivatives provides insights into the synthetic utility of these compounds. The kinetic analysis and correlation with the Hammett equation suggest a complex mechanism influenced by the substituents on the benzoyl group, offering pathways for the synthesis of heterocyclic compounds (J. Hanusek et al., 2002).
Synthetic Utility in Organic Chemistry
N,N-Dimethylbenzamide and its derivatives have been utilized in reactions with vicinal cis-diols, demonstrating their utility as temporary protecting groups for vicinal diols and for selective benzoylation and acetylation. This showcases their applicability in synthetic organic chemistry for the selective modification of complex molecules (S. Hanessian & E. Moralioglu, 1972).
Formation of Quinazoline and Benzoxazinone Derivatives
Research into the reaction of 2-benzoylaminobenzamide with triethyloxonium fluoroborate led to the formation of quinazoline and benzoxazinone derivatives, highlighting the chemical versatility and reactivity of benzoylamino compounds in generating biologically relevant heterocyclic structures (T. Kato et al., 1976).
Anticonvulsant Activity of Benzamides
The evaluation of 4-aminobenzamides for anticonvulsant effects revealed specific derivatives with potent activity against seizures. This suggests the potential of N-[4-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide derivatives for the development of new anticonvulsant drugs, highlighting the importance of structural modifications on biological activity (C. Clark et al., 1984).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-benzamido-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-8-9-18(14-21(15)26-22(28)17-6-4-3-5-7-17)23(29)25-20-12-10-19(11-13-20)24-16(2)27/h3-14H,1-2H3,(H,24,27)(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLONSFZCZJNERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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